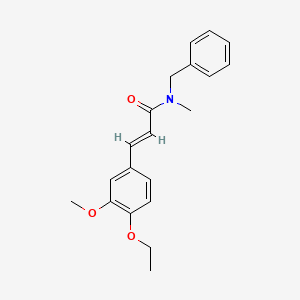

(2E)-N-benzyl-3-(4-ethoxy-3-methoxyphenyl)-N-methylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions that “(2E)-N-benzyl-3-(4-ethoxy-3-methoxyphenyl)-N-methylprop-2-enamide” undergoes would depend on its molecular structure and the conditions under which it’s reacted. Without specific information on this compound, it’s difficult to predict its reactivity .Scientific Research Applications

Molecularly Imprinted Polymers

Sobiech, Maciejewska, and Luliński (2022) explored the use of aromatic N-(2-arylethyl)-2-methylprop-2-enamides, including derivatives similar to the queried compound, in the synthesis of molecularly imprinted polymers. These polymers demonstrated high affinity towards target biomolecules like tyramine and L-norepinephrine (Sobiech, Maciejewska, & Luliński, 2022).

Structural Analysis and Antioxidant Properties

Demir et al. (2015) conducted a detailed study on a similar compound, analyzing its molecular structure using X-ray diffraction and DFT calculations. This research revealed significant insights into the antioxidant properties of such compounds (Demir et al., 2015).

Gastroprokinetic Activity

Kalo et al. (1995) studied compounds including N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, which shares structural similarities with the queried compound. This research focused on evaluating their gastroprokinetic activities (Kalo et al., 1995).

Photochemical Reactions

Nishio et al. (2005) investigated the photochemical reactions of N-methacryloyl acylanilides, akin to the queried compound. They found that these compounds could undergo complex photochemical reactions, leading to various products with potential applications in photochemistry (Nishio, Tabata, Koyama, & Sakamoto, 2005).

Intermolecular Hydrogen Bonds

Bertolasi et al. (1995) explored the crystal structures of compounds like 2-methyl-N-benzylprop-2-enamide, demonstrating how intermolecular N-H...O hydrogen bonds can be influenced by π-conjugated systems. This research offers insights into the structural properties that affect hydrogen bonding in similar compounds (Bertolasi, Gilli, Ferretti, & Gilli, 1995).

Radical Cascade Synthesis

Ishibashi et al. (1999) described a stereoselective radical cascade approach to synthesize benzo[a]quinolizidines from compounds structurally related to the queried compound. This work highlights the synthetic applications of such enamides in organic chemistry (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Pharmacokinetics

Based on its chemical structure, it is predicted to have a molecular weight of 22224 , which is within the range generally favorable for oral bioavailability. Its ethoxy and methoxy groups may enhance lipophilicity, potentially aiding in absorption and distribution. Metabolism and excretion would likely involve enzymatic transformations and renal or biliary clearance, respectively.

Properties

IUPAC Name |

(E)-N-benzyl-3-(4-ethoxy-3-methoxyphenyl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-4-24-18-12-10-16(14-19(18)23-3)11-13-20(22)21(2)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3/b13-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKOTLPSEJQGAF-ACCUITESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)N(C)CC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)N(C)CC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)